1-Cyclohexyl-but-3-EN-1-OL
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Overview
Description
1-Cyclohexyl-but-3-EN-1-OL is an organic compound with the molecular formula C10H18O It is a member of the cycloalkane family, characterized by a cyclohexyl group attached to a butenol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-but-3-EN-1-OL can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with but-3-en-1-ol under controlled conditions. This Grignard reaction typically requires anhydrous conditions and a suitable solvent like diethyl ether or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of cyclohexene followed by the addition of but-3-en-1-ol. This process can be optimized for large-scale production by using appropriate catalysts and reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-but-3-EN-1-OL undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexyl but-3-en-1-one using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 1-cyclohexylbutanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) as catalysts.
Major Products:
Oxidation: Cyclohexyl but-3-en-1-one.
Reduction: 1-Cyclohexylbutanol.
Substitution: Various substituted cyclohexyl derivatives.
Scientific Research Applications
1-Cyclohexyl-but-3-EN-1-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-but-3-EN-1-OL involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Cyclohexanol: A similar compound with a hydroxyl group attached to a cyclohexane ring.
Cyclohexene: A related compound with a double bond in the cyclohexane ring.
But-3-en-1-ol: A compound with a similar butenol chain but without the cyclohexyl group.
Uniqueness: 1-Cyclohexyl-but-3-EN-1-OL is unique due to the presence of both a cyclohexyl group and a butenol chain, which imparts distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
69036-26-6 |
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Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1-cyclohexylbut-3-en-1-ol |
InChI |
InChI=1S/C10H18O/c1-2-6-10(11)9-7-4-3-5-8-9/h2,9-11H,1,3-8H2 |
InChI Key |
MQLWBRPBWCWNPI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C1CCCCC1)O |
Origin of Product |
United States |
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